molecular formula C19H21N3O4 B2567017 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034194-66-4

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2567017
CAS No.: 2034194-66-4
M. Wt: 355.394
InChI Key: HOJHTPCCEMXFIZ-KDMJMNFUSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 2034194-66-4) is a synthetic small molecule with a molecular formula of C19H21N3O4 and a molecular weight of 355.39 g/mol . This chemically defined compound features a trans-configured 4-(pyrazin-2-yloxy)cyclohexyl group linked to a 2,3-dihydrobenzo[b][1,4]dioxine core via a carboxamide bridge. The structural motif of this compound is of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors. While the specific biological profile of this compound is an area of ongoing research, its core scaffold is structurally related to other 2,3-dihydrobenzo[b][1,4]dioxine carboxamide derivatives that have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is a critical nuclear enzyme involved in DNA repair, and its inhibition is a validated strategy for the treatment of cancers, particularly those with deficiencies in homologous recombination repair pathways like BRCA1 and BRCA2 mutations . Researchers can leverage this high-purity compound as a chemical tool or a building block for probing biological pathways, constructing structure-activity relationships (SAR), and developing novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-19(17-12-24-15-3-1-2-4-16(15)26-17)22-13-5-7-14(8-6-13)25-18-11-20-9-10-21-18/h1-4,9-11,13-14,17H,5-8,12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJHTPCCEMXFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2COC3=CC=CC=C3O2)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

  • Preparation of Cyclohexyl Intermediate: : Starting from commercially available cyclohexane derivatives, the cyclohexyl intermediate is synthesized through a series of reactions, including cyclization and functional group modifications.

  • Introduction of Pyrazine Moiety: : The pyrazine moiety is introduced by coupling reactions involving pyrazine derivatives. Common reagents for this step include pyrazine, pyrazine-2-boronic acid, and appropriate coupling agents like palladium catalysts.

  • Formation of Benzo[b][1,4]dioxine Core: : The benzo[b][1,4]dioxine core is synthesized through cyclization reactions, typically involving benzene derivatives and appropriate ring-closing agents.

  • Final Coupling and Amide Formation: : The final step involves coupling the previously synthesized intermediates and forming the amide bond. This is achieved using reagents like carboxylic acid derivatives, coupling agents (e.g., EDC, DCC), and bases.

Industrial Production Methods

Industrial-scale production of this compound requires optimization of the synthetic route for scalability, yield, and cost-effectiveness. This often involves continuous flow chemistry, automation, and the use of advanced catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can be used to modify the compound's chemical structure, often involving reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Substitution reactions can replace specific atoms or groups within the compound, utilizing reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate, hydrogen peroxide, and catalytic metals (e.g., palladium, platinum).

  • Reduction: : Reagents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

  • Substitution: : Reagents including alkyl halides, nucleophiles (e.g., amines, alcohols), and catalytic bases.

Major Products

The major products formed from these reactions vary depending on the specific conditions and reagents used. These products can include modified versions of the parent compound with different functional groups, altered ring structures, or additional substituents.

Scientific Research Applications

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has numerous applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of complex molecules, as a ligand in catalysis, and in studies of reaction mechanisms.

  • Biology: : Investigated for its potential as a biochemical probe, its interactions with biological macromolecules, and its effects on cellular processes.

  • Medicine: : Explored for its therapeutic potential in drug discovery, particularly for targeting specific molecular pathways and receptors.

  • Industry: : Utilized in the development of advanced materials, including polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can include:

  • Binding to Receptors: : The compound may bind to specific receptors on the cell surface or within cells, modulating their activity and triggering downstream effects.

  • Enzyme Inhibition: : The compound can inhibit specific enzymes, altering metabolic pathways and biochemical processes.

  • Signal Transduction Modulation: : By interacting with key signaling molecules, the compound can influence cellular communication and regulatory networks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[b][1,4]dioxine Carboxamide Derivatives

Table 1: Key Benzo[b][1,4]dioxine Carboxamides
Compound Name Substituents Key Properties/Activities References
N-(3-Cyanophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22f) Piperazine-linked 3-oxo-benzo[b][1,4]oxazine 70% synthesis yield; white powder
S-181 ((S)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N-methyl-2-(pyridin-3-yl)quinazolin-4-amine) Quinazoline-pyridinyl hybrid Co-crystallized with derivatives for structural studies
N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide Piperazine-thioamide linker Synthesized via novel route; spectral confirmation

Key Observations :

  • The benzo[b][1,4]dioxine core is frequently combined with piperazine or quinazoline moieties to enhance binding affinity or solubility .
  • Substitutions like chloro (e.g., 4-chlorophenyl in ) or cyanophenyl (e.g., 22f in ) modulate electronic properties and bioactivity.

Pyrazine-Containing Carboxamides

Table 2: Pyrazine-Based Analogs
Compound Name Substituents Key Properties/Activities References
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (61) Piperidinyl-phenyl backbone 97.9% synthesis yield; pale yellow solid
ML198 (N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide) Pyrazolo-pyrimidine core Investigated as pharmacological chaperone

Key Observations :

  • Pyrazine rings are often incorporated to engage in π-π stacking or hydrogen bonding in biological targets .
  • The high yield of compound 61 (97.9%) underscores efficient synthetic strategies for pyrazine-carboxamides .

Other Carboxamide Derivatives with Heterocyclic Cores

Table 3: Heterocyclic Carboxamide Analogs
Compound Name Core Structure Substituents Key Properties References
A2-A6 (N-(halophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) Quinazoline-piperazine Fluorine/chlorine substituents Yields: 45.2–57.3%; melting points: 189.5–199.6°C
Compound 10 (2-(2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetyl)-N-phenylhydrazine-1-carboxamide) Benzo[b][1,4]oxazine Phenylhydrazine 84% yield; white powder

Key Observations :

  • Halogen substituents (e.g., fluoro/chloro in A2-A6) improve metabolic stability and lipophilicity .
  • Melting points correlate with molecular symmetry and intermolecular interactions (e.g., A6: 189.8–191.4°C vs. A3: 196.5–197.8°C) .

Biological Activity

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on existing literature.

Chemical Structure and Properties

The compound features a unique arrangement that includes a cyclohexyl ring substituted with a pyrazin-2-yloxy group and a benzo[d][1,4]dioxine framework. The molecular formula is C18H22N2O3C_{18}H_{22}N_{2}O_{3} with a molecular weight of approximately 306.38 g/mol. Its structure can be represented as follows:

Property Value
Molecular FormulaC18H22N2O3C_{18}H_{22}N_{2}O_{3}
Molecular Weight306.38 g/mol
CAS Number2034396-94-4

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the cyclohexyl intermediate and subsequent reactions to introduce the pyrazin-2-yloxy and carboxamide groups. Common solvents used in these reactions include dimethylformamide (DMF) and dichloromethane (DCM), with temperature control being crucial for optimizing yields.

The compound's biological activity is primarily attributed to its ability to interact with specific receptors or enzymes within biological pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological processes, though detailed mechanisms remain to be fully elucidated.

Pharmacological Studies

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties by inducing apoptosis in cancer cells through various pathways such as the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : Some studies have reported that related compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that compounds in this class may offer neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory responses.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the benzo[d][1,4]dioxine scaffold exhibited potent cytotoxicity against various cancer cell lines. The mechanism was linked to the compound's ability to induce oxidative stress within cancer cells, leading to programmed cell death .

Case Study 2: Anti-inflammatory Effects

In research published in Pharmacology Reports, a related compound was shown to significantly reduce inflammation in rodent models by decreasing levels of TNF-alpha and IL-6. This suggests that this compound may have similar effects .

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